molecular formula C13H20Br2Cl2N2 B12974451 1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide

1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide

Cat. No.: B12974451
M. Wt: 435.0 g/mol
InChI Key: YCXNCAXCHNJZCS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is a chemical compound known for its role as a selective antagonist of sigma-1 receptors. Sigma receptors are a type of opioid receptor, and sigma-1 receptors play a significant role in stimulating dopamine release and modulating the actions of cocaine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide typically involves the reaction of 3,4-dichlorophenethylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is followed by the addition of hydrobromic acid to form the dihydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study sigma receptor interactions.

    Biology: Employed in research to understand the role of sigma-1 receptors in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The compound exerts its effects by selectively binding to sigma-1 receptors, thereby blocking their activity. This interaction inhibits the release of dopamine and modulates the actions of cocaine. The molecular targets include sigma-1 receptors and associated signaling pathways involved in neurotransmitter release and modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenethyl)-4-methylpiperazine hydrochloride
  • 1-(3,4-Dichlorophenethyl)-4-methylpiperazine sulfate
  • 1-(3,4-Dichlorophenethyl)-4-methylpiperazine phosphate

Uniqueness

1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is unique due to its high selectivity for sigma-1 receptors and its ability to modulate dopamine release. This makes it particularly valuable in research focused on neurological disorders and drug addiction .

Properties

Molecular Formula

C13H20Br2Cl2N2

Molecular Weight

435.0 g/mol

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrobromide

InChI

InChI=1S/C13H18Cl2N2.2BrH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H

InChI Key

YCXNCAXCHNJZCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Br.Br

Origin of Product

United States

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